4,5-Dichloro-2-methylphenylboronic acid

Suzuki-Miyaura coupling Hammett analysis Electronic effects

Researchers constructing orthogonally functionalized biaryl scaffolds often face regioselectivity challenges when installing chlorine substituents post-coupling. 4,5-Dichloro-2-methylphenylboronic acid (CAS 1612184-33-4) eliminates this bottleneck by delivering the precise 4,5-dichloro-2-methyl substitution pre-installed on the boronic acid. • Convergent Suzuki-Miyaura entry to polychlorinated biaryl cores found in boscalid-class agrochemicals and kinase inhibitor mimetics. • Dual aryl chloride handles enable sequential chemoselective cross-coupling for rapid analog generation. • 97% purity with -20°C storage ensures low metal impurities critical for material science and medicinal chemistry applications.

Molecular Formula C7H7BCl2O2
Molecular Weight 204.85 g/mol
CAS No. 1612184-33-4
Cat. No. B1426770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-methylphenylboronic acid
CAS1612184-33-4
Molecular FormulaC7H7BCl2O2
Molecular Weight204.85 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1C)Cl)Cl)(O)O
InChIInChI=1S/C7H7BCl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3
InChIKeyLBJTUVOHTOREJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-methylphenylboronic Acid: Procurement-Grade Reagent


4,5-Dichloro-2-methylphenylboronic acid (CAS 1612184-33-4) is a substituted arylboronic acid with the molecular formula C₇H₇BCl₂O₂ and a molecular weight of 204.85 g/mol [1]. It is a white to off‑white crystalline solid, supplied at commercial purities of 95–97% . The compound is primarily employed as a nucleophilic partner in palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions, enabling the formation of C(sp²)–C(sp²) bonds [2]. Its unique substitution pattern—bearing a methyl group at the 2‑position and chlorine atoms at the 4‑ and 5‑positions—distinguishes it from common arylboronic acid building blocks, offering a distinct electronic and steric profile for constructing orthogonally functionalized biaryl architectures.

Workflow
Suzuki–Miyaura cross‑coupling reagent for C(sp²)–C(sp²) bond formation
Selection
Hybrid 2‑methyl (donor) and 4,5‑dichloro (acceptor) substitution pattern for orthogonal biaryl construction
Profile
Intermediate electronic reactivity; requires compound‑specific coupling optimization

Why 4,5-Dichloro-2-methylphenylboronic Acid Is Irreplaceable


Arylboronic acids are not interchangeable reagents. The rate and yield of the Suzuki‑Miyaura transmetalation step are highly sensitive to the electronic character of the aryl group—electron‑donating substituents (e.g., methyl) enhance reactivity, whereas electron‑withdrawing substituents (e.g., chloro) suppress it . 4,5‑Dichloro‑2‑methylphenylboronic acid presents a hybrid electronic profile: the 2‑methyl group acts as an electron donor, while the two chlorine atoms exert an electron‑withdrawing influence. This combination yields a net reactivity that differs from both unsubstituted phenylboronic acid and mono‑chlorinated or mono‑methylated analogs. Consequently, substituting this compound with a simpler boronic acid in a validated synthetic route will alter the kinetic profile of the coupling step, potentially reducing yield, increasing side‑product formation, or requiring full re‑optimization of the catalytic system. The presence of multiple chlorine substituents also introduces the possibility of chemoselective cross‑coupling in substrates bearing multiple halogen handles—a feature absent in less substituted analogs.

Kinetic mismatch
Replacing with a simpler boronic acid may shift transmetalation rate, altering yield and selectivity in established procedures.
Chemoselectivity drift
Absence of multiple chlorine handles can limit sequential cross‑coupling strategies in polyhalogenated substrates.
Optimization overhead
Catalyst/ligand/base systems tuned for this hybrid electronic profile may not transfer to analogs; re‑optimization may be required.

4,5-Dichloro-2-methylphenylboronic Acid: Reactivity, Purity & Supply


Electronic Effects on Transmetalation Rate

The transmetalation step in Suzuki-Miyaura coupling is accelerated by electron-donating groups (EDGs) and decelerated by electron-withdrawing groups (EWGs) on the arylboronic acid . While direct kinetic data for 4,5-dichloro-2-methylphenylboronic acid are not available in the open literature, class‑level inference from systematic substituent‑effect studies permits a qualitative reactivity ranking. The 2‑methyl group is a moderate EDG (Hammett σₚ ≈ –0.17), whereas each chlorine atom is a moderate EWG (σₚ ≈ +0.23). The target compound therefore occupies an intermediate position in the reactivity continuum between strongly activated (e.g., 4‑methoxy, σₚ = –0.27) and strongly deactivated (e.g., 3,5‑dichloro, Σσₚ ≈ +0.46) boronic acids [1]. This hybrid profile dictates that coupling conditions optimized for purely electron‑rich or electron‑poor boronic acids will not be directly transferable, necessitating compound‑specific reaction tuning.

Transmetalation Reactivity
Class‑level inference
Intermediate reactivity: methyl σₚ ≈ –0.17, chloro σₚ ≈ +0.23 each. Target lies between 4‑OMe (–0.27) and 3,5‑Cl₂ (+0.46).
Compound‑specific coupling tuning is needed; conditions from strongly activated or deactivated boronic acids may not apply.
Direct kinetic data unavailable; class‑level Hammett extrapolation.
Suzuki-Miyaura coupling Hammett analysis Electronic effects Transmetalation kinetics

Commercial Purity Benchmarking

Commercially available 4,5-dichloro-2-methylphenylboronic acid is consistently supplied at 95–97% purity, as verified by multiple independent vendors . This purity range is comparable to that of widely used boronic acid building blocks (e.g., 4‑chlorophenylboronic acid, 95–98%; 2‑methylphenylboronic acid, ≥98%) . However, the target compound's dichloro substitution pattern introduces a higher molecular weight (204.85 g/mol) and a larger logP (calculated 3.14) compared to mono‑substituted analogs, which can influence solubility and chromatographic behavior during purification . The absence of a “contains varying amounts of anhydride” disclaimer—common for many boronic acids—suggests that the free acid form is the predominant species in commercial batches, reducing variability in stoichiometric calculations.

Commercial Purity
Data to verify
95–97% (HPLC, vendor reported). Comparable to 4‑chlorophenylboronic acid (95–98%) and 2‑methylphenylboronic acid (≥98%).
Consistent lot purity supports reproducible stoichiometry; free acid form likely predominant, reducing anhydride variability.
Supplier CoA data; independent verification recommended.
Quality control Purity assay Batch consistency Procurement specification

Long-Term Storage Stability Requirements

Vendor storage guidance for 4,5-dichloro-2-methylphenylboronic acid explicitly recommends storage at –20°C for long‑term preservation . In contrast, many simpler arylboronic acids (e.g., phenylboronic acid, 2‑methylphenylboronic acid) are typically stored at 2–8°C or even at room temperature in a desiccator . The more stringent –20°C requirement for the dichloro derivative likely reflects enhanced susceptibility to protodeboronation or oxidative degradation mediated by the electron‑withdrawing chlorine substituents. This differential storage requirement has direct implications for laboratory inventory management, shipping logistics, and the need for dedicated freezer space.

Storage Stability
Data to verify
Long‑term storage: –20°C. Simpler analogs (e.g., 2‑methylphenylboronic acid) stored at 2–8°C or room temperature.
Cold‑chain logistics and freezer capacity should be considered; degradation risk may increase if stored warmer.
Vendor SDS guidance; stability studies not provided.
Stability Storage conditions Decomposition Inventory management

Cost as an Indicator of Synthetic Complexity

The market price of 4,5-dichloro-2-methylphenylboronic acid is substantially higher than that of less substituted analogs, reflecting the increased synthetic complexity of installing two chlorine atoms on a phenylboronic acid scaffold. A representative commercial price for the 97% purity grade is approximately £176.00 (≈$225 USD) per gram . In contrast, 2‑methylphenylboronic acid (≥98%) is routinely available for less than $10 per gram from major suppliers [1]. This ~20‑ to 30‑fold price premium quantifies the economic implication of selecting the dichloro‑substituted building block. The higher cost is offset by the compound's unique substitution pattern, which enables synthetic disconnections that are inaccessible with cheaper, mono‑substituted boronic acids.

Cost Premium
Data to verify
~£176/1 g (97% purity); ~20–30× higher per gram than 2‑methylphenylboronic acid ($4–7/g).
Budget planning should reflect this premium; justified only when the dichloro substitution is synthetically essential.
Pricing from Q2 2026 catalogues; subject to change.
Cost analysis Procurement economics Synthetic accessibility Supplier landscape

4,5-Dichloro-2-methylphenylboronic Acid: Application Scenarios


Orthogonally Functionalized Biaryls in Medicinal Chemistry

The 4,5‑dichloro‑2‑methyl substitution pattern provides two chemically distinct handles for downstream diversification: a methyl group that can undergo benzylic functionalization (e.g., bromination, oxidation) and two aryl chlorides that can serve as sites for sequential cross‑coupling. In medicinal chemistry campaigns, this enables the construction of complex, densely functionalized biaryl cores that mimic privileged structures in kinase inhibitors and GPCR modulators. Procurement of the boronic acid with this exact substitution avoids the need to install the chlorine atoms post‑coupling, which often requires harsh conditions and suffers from regioselectivity challenges. [1]

Agrochemical Intermediate Manufacturing

Polychlorinated biaryl motifs are prevalent in herbicides and fungicides (e.g., boscalid, diflufenican). 4,5‑Dichloro‑2‑methylphenylboronic acid provides a direct entry to these scaffolds via Suzuki‑Miyaura coupling with heteroaryl halides. The higher cost of the boronic acid (≈20–30× that of simpler analogs) is acceptable in this context because the target substitution pattern is non‑negotiable for bioactivity and the boronic acid route offers a more convergent, higher‑yielding synthesis compared to alternative approaches that rely on Ullmann coupling or directed ortho‑metalation. The requirement for –20°C storage aligns with standard cold‑storage practices in fine chemical manufacturing. [2][3]

Liquid Crystal and OLED Building Block Synthesis

Arylboronic acids bearing halogen substituents are key intermediates in the synthesis of π‑conjugated materials for organic electronics. The specific 4,5‑dichloro‑2‑methyl pattern confers a unique combination of electronic (moderate electron‑withdrawing character due to chlorines, offset by methyl donation) and steric properties that can influence molecular packing and charge transport. The intermediate reactivity predicted by Hammett analysis necessitates careful optimization of the cross‑coupling step but allows for milder conditions than those required for strongly deactivated boronic acids. The 95–97% commercial purity ensures low levels of metal‑containing impurities that could otherwise degrade device performance.

Application
Selection Property
Validation Focus
Medicinal chemistry: orthogonal biaryls
Hybrid electronic/steric profile with methyl and chloro handles for sequential diversification
Suzuki coupling yield and regioselectivity in polyfunctional substrates
Agrochemical intermediate synthesis
Polychlorinated biaryl motif matching bioactive substructures; convergent route advantage
Process robustness and cost‑efficiency at preparative scale
Organic electronics building block
Moderate electron‑withdrawing character, adequate purity for device‑grade synthesis
Metal impurity levels and coupling conditions for π‑conjugated materials

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